3-bromo-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
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Overview
Description
3-bromo-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that contains both pyrrole and quinazoline rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated quinazoline derivative with a methylated pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced quinazoline or pyrrole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of solvents like acetonitrile or ethanol and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline derivatives with different oxidation states.
Scientific Research Applications
3-bromo-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-bromo-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-bromo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.
3-bromo-7-methylquinazoline: Lacks the pyrrole ring, which may alter its overall structure and properties.
Uniqueness
3-bromo-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrrole and quinazoline rings makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-bromo-7-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11BrN2O/c1-7-2-3-10-8(6-7)12(16)15-5-4-9(13)11(15)14-10/h2-3,6,9H,4-5H2,1H3 |
InChI Key |
SCMGNZPFCDZDPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(CCN3C2=O)Br |
Origin of Product |
United States |
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